molecular formula C16H13BrN2O B15013751 5-Bromo-3-(2,3-dimethylanilino)indol-2-one

5-Bromo-3-(2,3-dimethylanilino)indol-2-one

Katalognummer: B15013751
Molekulargewicht: 329.19 g/mol
InChI-Schlüssel: KMEMICFMYKZYIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(2,3-dimethylanilino)indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 5-Bromo-3-(2,3-dimethylanilino)indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 2,3-dimethylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Synthetic Route: The 5-bromoindole is reacted with 2,3-dimethylaniline in the presence of a base like potassium carbonate (K2CO3) to form the desired product.

Analyse Chemischer Reaktionen

5-Bromo-3-(2,3-dimethylanilino)indol-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(2,3-dimethylanilino)indol-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(2,3-dimethylanilino)indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Pathways: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-3-(2,3-dimethylanilino)indol-2-one can be compared with other indole derivatives:

Eigenschaften

Molekularformel

C16H13BrN2O

Molekulargewicht

329.19 g/mol

IUPAC-Name

5-bromo-3-(2,3-dimethylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H13BrN2O/c1-9-4-3-5-13(10(9)2)18-15-12-8-11(17)6-7-14(12)19-16(15)20/h3-8H,1-2H3,(H,18,19,20)

InChI-Schlüssel

KMEMICFMYKZYIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.